8-Chloro vs. Non-Chlorinated Analog: 2-Fold Enhancement in Cytotoxic Potency Against A549 Lung Cancer Cells
In a comparative cytotoxicity study, 8-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine demonstrated an IC50 value of 12.5 µM against A549 human lung adenocarcinoma cells, whereas the non-chlorinated analog (2-methyl-[1,2,4]triazolo[1,5-a]pyrazine, CAS 20914-69-6) exhibited an IC50 of 25.0 µM under identical assay conditions . This represents a 2.0-fold improvement in potency attributable specifically to the 8-chloro substitution.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | Non-chlorinated analog (2-methyl-[1,2,4]triazolo[1,5-a]pyrazine, CAS 20914-69-6): 25.0 µM |
| Quantified Difference | 2.0-fold lower IC50 (higher potency) |
| Conditions | A549 human lung adenocarcinoma cell line |
Why This Matters
This quantifiable potency differential directly informs compound selection for anticancer SAR campaigns, where the 8-chloro variant provides a demonstrably superior starting point for hit-to-lead optimization.
